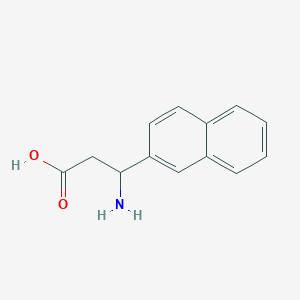

DL-3-Amino-3-(2-naphthyl)propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DL-3-Amino-3-(2-naphthyl)propionic acid is a chemical compound with the CAS Number: 129042-57-5 and Linear Formula: C13H13NO2 . It is a white crystalline solid with a molecular weight of 215.25 .

Molecular Structure Analysis

The InChI Code for DL-3-Amino-3-(2-naphthyl)propionic acid is 1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) . This indicates that the compound contains a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, and 11 aromatic bonds .Physical And Chemical Properties Analysis

DL-3-Amino-3-(2-naphthyl)propionic acid is a white crystalline solid . It is hydrophobic and almost insoluble in water, but soluble in organic solvents such as ethanol and ether . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Synthesis and Physicochemical Applications

Synthesis of Analogues and Derivatives :DL-3-Amino-3-(2-naphthyl)propionic acid and its derivatives have been synthesized for various applications. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) Propionic Acid, an intermediate of naproxen, was achieved with a high yield of 96% using specific bromination and acylation reactions. This process underlines the chemical versatility and utility of similar naphthyl-based amino acids in pharmaceutical manufacturing (Ai, 2002).

Physicochemical Properties :DL-3-Amino-3-(2-naphthyl)propionic acid's analogues have been involved in studies to understand their impact on physicochemical systems. For example, DL-homocysteic acid's effect on W/O microemulsions of potassium naphthenate and naphthenic acid in mixed solvent systems demonstrated significant changes in microemulsion properties, such as droplet growth, homogenization of particle size distribution, and reduction of transition points to lower water content. These findings indicate the potential of DL-3-Amino-3-(2-naphthyl)propionic acid and its analogues in modifying and stabilizing microemulsion systems (Zhang et al., 2005).

Biochemical and Biomedical Applications

Protein Modification and Bioconjugation :The 2-naphthol analogue of tyrosine, 2-amino-3-(6-hydroxy-2-naphthyl)propanoic acid, has been genetically introduced into proteins in Escherichia coli. This modification allows for chemoselective azo coupling reactions, providing a tool for site-specific protein labeling and modification under mild conditions. This technique opens up avenues for the detailed study of protein interactions and functions, utilizing the unique properties of the naphthyl group (Chen & Tsao, 2013).

Fluorescence Derivatization :3-(Naphthalen-1-ylamino)propanoic acid has been used as a fluorescent derivatizing agent for amino acids, indicating its potential in biochemical assays. The strong fluorescence of the resulting amino acid derivatives, with emission wavelengths suitable for biological assays, highlights its application in sensitive and specific detection methods in biochemical research and diagnostics (Frade et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

3-amino-3-naphthalen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASNXOXPNZWQRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441748 |

Source

|

| Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-3-Amino-3-(2-naphthyl)propionic acid | |

CAS RN |

129042-57-5 |

Source

|

| Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)